![molecular formula C22H17N3O2 B3940062 N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide](/img/structure/B3940062.png)
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide
Vue d'ensemble
Description
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, also known as MPB, is a synthetic compound that has been studied extensively for its potential use in scientific research. MPB is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that break down cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, MPB can increase levels of these cyclic nucleotides in cells and tissues, leading to a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide involves its inhibition of PDEs, which leads to increased levels of cyclic nucleotides such as cAMP and cGMP. These cyclic nucleotides can activate a variety of downstream signaling pathways, including protein kinase A (PKA) and protein kinase G (PKG). These kinases can then phosphorylate various target proteins, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are diverse and depend on the specific cell type and tissue being studied. In general, this compound has been shown to increase vasodilation, reduce inflammation, and inhibit cell proliferation. These effects are thought to be mediated by the increased levels of cyclic nucleotides and subsequent activation of PKA and PKG.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide in lab experiments is its high potency and specificity for PDE inhibition. This allows researchers to study the effects of cyclic nucleotide signaling in a controlled and precise manner. However, one limitation of this compound is its potential for off-target effects, which can complicate data interpretation and lead to false conclusions.
Orientations Futures
There are many potential future directions for research involving N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide, including studies of its effects on neuronal function, immune function, and metabolic regulation. Additionally, the development of more specific and selective PDE inhibitors could lead to novel therapeutic approaches for a variety of diseases and conditions. Overall, this compound represents a promising tool for investigating the role of cyclic nucleotide signaling in various physiological and pathological processes.
Applications De Recherche Scientifique
N-{4-[(4-methyl-1-phthalazinyl)oxy]phenyl}benzamide has been used in a wide range of scientific research applications, including studies of cardiovascular function, inflammation, and cancer. In cardiovascular research, this compound has been shown to improve cardiac function and reduce damage following ischemia-reperfusion injury. Inflammation studies have demonstrated the ability of this compound to reduce cytokine production and inhibit the activation of NF-κB, a transcription factor that plays a key role in the immune response. In cancer research, this compound has been investigated as a potential therapeutic agent due to its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines.
Propriétés
IUPAC Name |
N-[4-(4-methylphthalazin-1-yl)oxyphenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-19-9-5-6-10-20(19)22(25-24-15)27-18-13-11-17(12-14-18)23-21(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNLEEQHCVNIAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)OC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



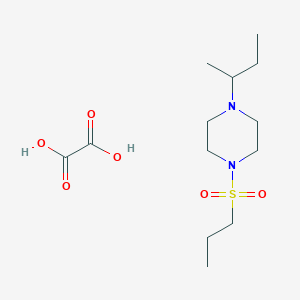
![2-[5-(isopropoxymethyl)-2-oxotetrahydro-3-furanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B3940000.png)
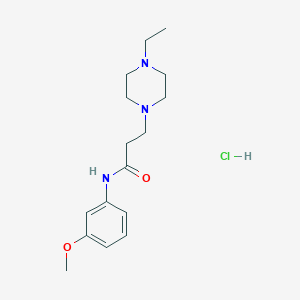
![3-(2-furyl)-4,5,7-trimethyl-2-propionyl-3,3a,4,5,6,7-hexahydro-2H-pyrazolo[4,3-c]pyridine](/img/structure/B3940011.png)
![4-{[4-(2,5-dimethoxybenzyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B3940019.png)
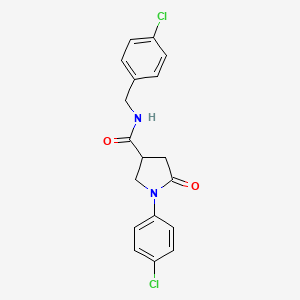
![N-mesityl-2-[(1-methyl-1H-tetrazol-5-yl)thio]propanamide](/img/structure/B3940032.png)
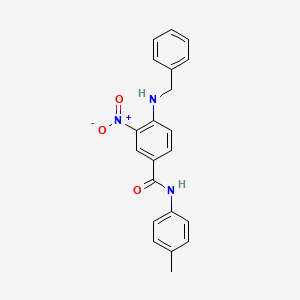
![[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methyl imidothiocarbamate hydrochloride](/img/structure/B3940053.png)

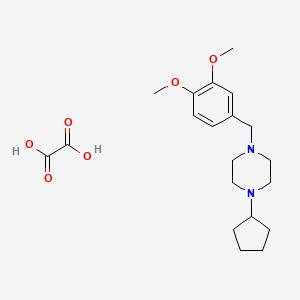
![N-(4-bromophenyl)-2-[(4,7-dimethyl-2-quinazolinyl)amino]-6-oxo-1,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B3940071.png)
![4-chloro-6-[(1-naphthylamino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B3940075.png)
